3-Isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
CAS No.: 303106-33-4
Cat. No.: VC16075886
Molecular Formula: C15H18N4O2
Molecular Weight: 286.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303106-33-4 |
|---|---|
| Molecular Formula | C15H18N4O2 |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | N-[(E)-(3-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H18N4O2/c1-10(2)13-8-14(18-17-13)15(20)19-16-9-11-5-4-6-12(7-11)21-3/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-9+ |
| Standard InChI Key | YOFWRWXTIJMCQB-CXUHLZMHSA-N |
| Isomeric SMILES | CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)OC |
| Canonical SMILES | CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)OC |
Introduction
3-Isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the hydrazone class. It features a pyrazole ring, known for its diverse biological activities and applications in medicinal chemistry. The compound includes an isopropyl group, a methoxy-substituted benzylidene moiety, and a carbohydrazide unit, making it a unique hybrid molecule with potential pharmacological properties .
Synthesis and Formation
The synthesis of 3-Isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between hydrazine derivatives and aldehydes or ketones. This process includes a nucleophilic attack by the hydrazine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the hydrazone linkage.
Safety and Hazards
3-Isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is classified as toxic if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation. The GHS classification includes hazard codes such as H301, H315, H319, and H335 .
Hazard Classification
| Hazard Code | Description |
|---|---|
| H301 | Toxic if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Availability and Commercial Use
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume